Methyl 4-(tert-butylcarbamoyl)benzoate

Vue d'ensemble

Description

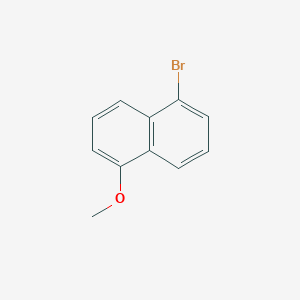

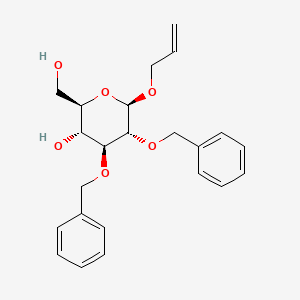

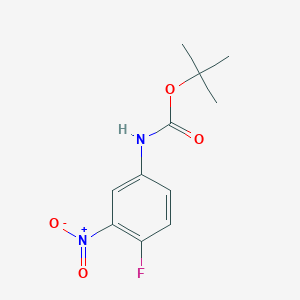

“Methyl 4-(tert-butylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 67852-98-6 . It has a molecular weight of 235.28 and its IUPAC name is methyl 4-[(tert-butylamino)carbonyl]benzoate . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “Methyl 4-(tert-butylcarbamoyl)benzoate” involves a Ritter reaction . The reaction involves Methyl 4-cyanobenzoate, acetic acid, and tert-butyl acetate . The reaction generates flammable isobutylene gas, and the use of acetic acid as a solvent minimizes the amount of isobutylene gas generated .Molecular Structure Analysis

The Inchi Code for “Methyl 4-(tert-butylcarbamoyl)benzoate” is 1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-(tert-butylcarbamoyl)benzoate” is a solid at room temperature . It is slightly soluble in water but miscible with organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 4-(tert-butylcarbamoyl)benzoate has been utilized in the Ritter reaction, a chemical reaction used for the synthesis of t-Butyl amides. This method is notable for its efficiency and scalability (Milne & Baum, 2014).

It plays a role in the intramolecular dissociative electron transfer rates in donor−spacer−acceptor systems. This research highlights the importance of methyl 4-(tert-butylcarbamoyl)benzoate in studying the voltammetric reduction of phenyl-substituted benzoates (Antonello & Maran, 1998).

Methyl 4-(tert-butylcarbamoyl)benzoate is involved in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, where its regiocontrol is directed by fluorine (Thornton & Jarman, 1990).

Biological and Environmental Studies

- The compound has been studied for its potential as an anti-juvenile hormone agent. Research indicates that derivatives of methyl 4-(tert-butylcarbamoyl)benzoate, such as ethyl 4-(2-benzylhexyloxy)benzoate, exhibit activity that induces precocious metamorphosis in Bombyx mori, a sign of juvenile hormone deficiency (Kuwano et al., 2008).

Applications in Materials Science

- The compound has been involved in the synthesis of materials like methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), a monomer used for electropolymerization on glassy carbon electrodes. This synthesis is significant for potential applications in supercapacitors and biosensors (Ates et al., 2015).

Safety and Hazards

“Methyl 4-(tert-butylcarbamoyl)benzoate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Methyl 4-(tert-butylcarbamoyl)benzoate is a tert-butyl carbamate

Mode of Action

It is known that carbamates, in general, can inhibit enzymes such as acetylcholinesterase . They can also react with amides to form N-substituted amides , which are used in pharmaceuticals and pesticides.

Biochemical Pathways

Given its ability to form n-substituted amides , it may influence various biochemical pathways associated with these compounds.

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

It has been shown to possess antioxidant properties and is able to scavenge radicals generated by the oxidation of sulfuric acid or sodium bisulfite .

Action Environment

The action, efficacy, and stability of Methyl 4-(tert-butylcarbamoyl)benzoate can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the environment . .

Propriétés

IUPAC Name |

methyl 4-(tert-butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEASMBRLHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436675 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(tert-butylcarbamoyl)benzoate | |

CAS RN |

67852-98-6 | |

| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.